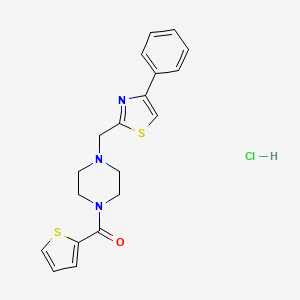

(4-((4-Phenylthiazol-2-yl)methyl)piperazin-1-yl)(thiophen-2-yl)methanone hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

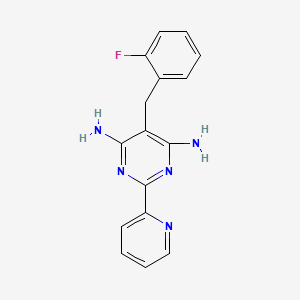

The compound “(4-((4-Phenylthiazol-2-yl)methyl)piperazin-1-yl)(thiophen-2-yl)methanone hydrochloride” is a structurally modified derivative of 3-(Piperazin-1-yl)-1,2-benzothiazole . It is part of a new library of compounds that have been designed and synthesized through a multi-step procedure .

Synthesis Analysis

The synthesis of these compounds involves a multi-step procedure . The structures of the synthesized compounds were characterized by IR, 1H NMR, 13C NMR, and mass spectral techniques . The synthesized compounds were also evaluated for drug likeness or “drugability” according to Lipinski’s rule of five (RO5) .Molecular Structure Analysis

The molecular structure of this compound was characterized using various techniques such as IR, 1H NMR, 13C NMR, and mass spectral techniques .Wissenschaftliche Forschungsanwendungen

Analytical Method Development

One study developed a liquid chromatography-mass spectrometry method for quantifying a novel T-type calcium channel blocker in rat plasma. This compound, characterized by similar chemical features, demonstrated potential as a pain reliever in neuropathic pain models. The analytical method met FDA accuracy and precision standards, underlining its relevance for pharmacokinetic studies (Noh et al., 2011).

Selective Estrogen Receptor Modulators (SERMs)

Research on selective estrogen receptor modulators (SERMs) discovered compounds with significant estrogen antagonist potency. One such compound showed tenfold increased potency compared to raloxifene, a known SERM, in in vitro and in vivo assays, illustrating the therapeutic potential of these compounds in estrogen-dependent conditions (Palkowitz et al., 1997).

Antimicrobial Activity

A study on triazole analogues of piperazine synthesized a series of compounds evaluated against human pathogenic bacteria. Certain derivatives exhibited significant bacterial growth inhibition, indicating their potential as antimicrobial agents (Nagaraj et al., 2018).

Molecular Docking and Drug Development

The synthesis, characterization, and molecular docking studies of novel compounds revealed insights into their antibacterial activity. Such research aids in understanding the structural basis of bioactivity and guides the development of new therapeutic agents (Shahana & Yardily, 2020).

Tubulin Polymerization Inhibitors

A series of compounds derived from phenoxazine and phenothiazine were identified as potent inhibitors of tubulin polymerization, demonstrating excellent antiproliferative properties against a wide range of cancer cell lines. This highlights the compounds' potential in cancer therapy (Prinz et al., 2017).

Histamine H3 Receptor Antagonists

The preclinical characterization of phenyl(piperazin-1-yl)methanones as histamine H3 receptor antagonists underscored the discovery of promising lead compounds. This research facilitated the identification of candidates for clinical development, aimed at wake-promoting activity (Letavic et al., 2015).

Zukünftige Richtungen

The future directions for this compound could involve further testing and development. The synthesized compounds were evaluated for drug likeness or “drugability” according to Lipinski’s rule of five (RO5), and some of them were found to be active . This suggests that they could potentially be developed into effective drugs in the future.

Wirkmechanismus

Target of Action

Compounds with similar structures, such as indole derivatives and thiazole derivatives, have been found to bind with high affinity to multiple receptors . These receptors are involved in a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

This can result in changes in cellular processes and biochemical pathways .

Biochemical Pathways

Similar compounds have been found to influence a variety of pathways related to the biological activities mentioned above .

Pharmacokinetics

Similar compounds have been found to exhibit acceptable pharmacokinetic profiles .

Result of Action

Similar compounds have been found to produce various effects, such as loss of cell viability , depending on their specific targets and modes of action .

Eigenschaften

IUPAC Name |

[4-[(4-phenyl-1,3-thiazol-2-yl)methyl]piperazin-1-yl]-thiophen-2-ylmethanone;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N3OS2.ClH/c23-19(17-7-4-12-24-17)22-10-8-21(9-11-22)13-18-20-16(14-25-18)15-5-2-1-3-6-15;/h1-7,12,14H,8-11,13H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHBXKXHZVLLOIJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC2=NC(=CS2)C3=CC=CC=C3)C(=O)C4=CC=CS4.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20ClN3OS2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.0 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-[(2S,3R,4S,5S,6R)-4,5-Dihydroxy-3-[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxy-5-hydroxy-2-(4-hydroxyphenyl)-2,3-dihydrochromen-4-one](/img/structure/B2410528.png)

![N-(2-methoxyphenyl)-2-oxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2410533.png)

![1-{[1-(4-Chlorobenzoyl)azetidin-3-yl]methyl}pyrrolidine-2,5-dione](/img/structure/B2410539.png)

![2-{3-[(3-methylpiperidin-1-yl)carbonyl]piperidin-1-yl}-7-phenylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2410540.png)

![Ethyl 2-({[(1-isopropyl[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio]acetyl}amino)benzoate](/img/structure/B2410542.png)

![7-(2-(benzo[d]thiazol-2-ylthio)ethyl)-8-(4-benzylpiperazin-1-yl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione](/img/structure/B2410544.png)

![(Z)-methyl 2-((2-(benzo[d][1,3]dioxol-5-ylmethylene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoate](/img/structure/B2410545.png)

![4-({3-[(9H-fluoren-9-ylideneamino)oxy]-2-hydroxypropyl}amino)butanoic acid](/img/structure/B2410547.png)

![Methyl 2-(benzofuro[3,2-d]pyrimidin-4-ylthio)propanoate](/img/structure/B2410549.png)

![1-(4-chlorophenyl)-8-methyl-3-(p-tolyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2410550.png)